molecular formula C14H13NO4 B2935452 2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide CAS No. 767309-11-5

2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2935452
CAS No.: 767309-11-5
M. Wt: 259.261
InChI Key: YDQUOJRFNMUMMY-UHFFFAOYSA-N
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Description

2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide is an organic compound that features a formyl group attached to a phenoxy moiety, which is further linked to an acetamide group substituted with a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

    Formation of 4-formylphenol: This can be achieved through the formylation of phenol using reagents such as paraformaldehyde and hydrochloric acid.

    Etherification: The 4-formylphenol is then reacted with 2-bromoacetamide in the presence of a base like potassium carbonate to form 2-(4-formylphenoxy)acetamide.

    Substitution with Furan-2-ylmethyl Group: Finally, the 2-(4-formylphenoxy)acetamide is reacted with furan-2-ylmethyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The phenoxy and furan moieties can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(4-carboxyphenoxy)-N-(furan-2-ylmethyl)acetamide.

    Reduction: 2-(4-hydroxyphenoxy)-N-(furan-2-ylmethyl)acetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The phenoxy and furan moieties may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-formylphenoxy)acetamide: Lacks the furan-2-ylmethyl group, making it less complex.

    N-(furan-2-ylmethyl)acetamide: Lacks the phenoxy and formyl groups, resulting in different reactivity and applications.

Uniqueness

2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of both the formyl and furan-2-ylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-9-11-3-5-12(6-4-11)19-10-14(17)15-8-13-2-1-7-18-13/h1-7,9H,8,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQUOJRFNMUMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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